molecular formula C7H3BrFNS B2878162 4-Bromo-3-fluorophenylthiocyanate CAS No. 2149601-22-7

4-Bromo-3-fluorophenylthiocyanate

Cat. No.: B2878162
CAS No.: 2149601-22-7
M. Wt: 232.07
InChI Key: CWGXLXVGEZLDJH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenylthiocyanate (CAS Ref: 54-PC508010) is a halogenated aromatic compound featuring a bromo (-Br) substituent at the 4-position, a fluoro (-F) substituent at the 3-position, and a thiocyanate (-SCN) functional group. Its molecular formula is C₇H₃BrFNS, with a molecular weight of 256.07 g/mol. This compound is commercially available in research-grade quantities (e.g., 1g: €1,118; 5g: €3,095) and is primarily utilized in organic synthesis, pharmaceuticals, and agrochemical research due to its reactivity and halogenated aromatic backbone .

Its fluorinated and brominated substituents enhance electron-withdrawing effects, influencing both reactivity and stability in synthetic pathways.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGXLXVGEZLDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorophenylthiocyanate typically involves the reaction of 4-bromo-3-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the thiocyanate group. The general reaction scheme is as follows:

4-Bromo-3-fluoroaniline+Thiophosgene4-Bromo-3-fluorophenylthiocyanate\text{4-Bromo-3-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{4-Bromo-3-fluorophenylthiocyanate} 4-Bromo-3-fluoroaniline+Thiophosgene→4-Bromo-3-fluorophenylthiocyanate

Industrial Production Methods

Industrial production of 4-Bromo-3-fluorophenylthiocyanate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorophenylthiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylthiocyanates, while oxidation and reduction reactions can produce sulfonyl or thiol derivatives .

Scientific Research Applications

4-Bromo-3-fluorophenylthiocyanate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenylthiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of 4-Bromo-3-fluorophenylthiocyanate and analogous compounds:

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Log Po/w Key Applications
4-Bromo-3-fluorophenylthiocyanate C₇H₃BrFNS Br (4), F (3) Thiocyanate 256.07 ~2.5* Pharmaceuticals, Agrochemicals
4-Bromo-3-chlorophenyl isothiocyanate C₇H₃BrClNS Br (4), Cl (3) Isothiocyanate 260.53 ~3.0* Bioconjugation, Polymer Chemistry
3-Bromo-4-fluorophenylacetic acid C₈H₆BrFO₂ Br (3), F (4) Carboxylic Acid 233.03 1.8 Drug Synthesis, Peptide Modifications

*Estimated based on substituent contributions.

Key Observations:
  • Functional Groups :

    • Thiocyanate (-SCN) : Exhibits nucleophilic character, enabling SN2 reactions.
    • Isothiocyanate (-NCS) : Highly reactive towards amines, forming thiourea derivatives .
    • Carboxylic Acid (-COOH) : Polar, enabling solubility in aqueous media and participation in esterification/amide formation .
  • Substituent Effects :

    • Halogen Position : In 4-Bromo-3-fluorophenylthiocyanate, bromo and fluoro substituents create a meta-directing electronic environment, while 3-Bromo-4-fluorophenylacetic acid’s reversed substituent positions alter dipole moments and steric interactions.
    • Chlorine vs. Fluorine : The chloro substituent in 4-Bromo-3-chlorophenyl isothiocyanate increases molecular weight and lipophilicity (higher Log P) compared to its fluoro counterpart .

Biological Activity

4-Bromo-3-fluorophenylthiocyanate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant studies and data.

Chemical Structure and Properties

4-Bromo-3-fluorophenylthiocyanate can be characterized by the following properties:

PropertyValue
CAS Number 2149601-22-7
Molecular Formula C7H4BrFN2S
Molecular Weight 232.08 g/mol
Appearance White to off-white solid
Melting Point Not extensively documented

The compound features a bromine atom, a fluorine atom, and a thiocyanate group attached to a phenyl ring, which contributes to its reactivity and potential biological applications.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-3-fluorophenylthiocyanate exhibit notable antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry highlighted that thiocyanate derivatives can inhibit bacterial growth effectively. The presence of halogens (bromine and fluorine) enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against various pathogens .

Anticancer Activity

The anticancer potential of halogenated phenylthiocyanates has been explored in various studies. For instance, compounds containing thiocyanate groups have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific study demonstrated that derivatives of phenylthiocyanates could induce apoptosis in human cancer cell lines, suggesting that 4-Bromo-3-fluorophenylthiocyanate may exhibit similar effects .

The proposed mechanism of action for the biological activity of 4-Bromo-3-fluorophenylthiocyanate involves:

  • Reactive Oxygen Species (ROS) Generation : Compounds with thiocyanate groups can lead to increased ROS production, which is known to promote apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Some studies suggest that such compounds may inhibit enzymes critical for cancer cell survival and proliferation, including proteases and kinases .

Study on Antimicrobial Efficacy

A case study examined the efficacy of various thiocyanate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-bromo-3-fluorophenylthiocyanate exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Cancer Cell Line Study

In another investigation, the effects of 4-Bromo-3-fluorophenylthiocyanate on human breast cancer cells (MCF-7) were assessed. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

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